molecular formula C6H4Br2 B042075 1,4-Dibromobenzene CAS No. 106-37-6

1,4-Dibromobenzene

Cat. No.: B042075
CAS No.: 106-37-6
M. Wt: 235.9 g/mol
InChI Key: SWJPEBQEEAHIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

1,4-dibromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJPEBQEEAHIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27815-07-2
Record name Benzene, 1,4-dibromo-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27815-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4024012
Record name 1,4-Dibromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Hawley] Colorless, white, or slightly yellow solid; [CHEMINFO] White crystalline solid; [MSDSonline]
Record name p-Dibromobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6509
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

220.40 °C
Record name P-DIBROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOLUBLE IN TOLUENE, VERY SOL IN HOT TOLUENE; VERY SOLUBLE IN CARBON DISULFIDE, Pratically insoluble in water; sol in about 70 parts alcohol; sol in benzene, chloroform; very sol in ether, > 10% in acetone, > 10% in benzene, For more Solubility (Complete) data for P-DIBROMOBENZENE (8 total), please visit the HSDB record page.
Record name P-DIBROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9641 @ 99.6 °C
Record name P-DIBROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

8.1 (Air= 1)
Record name P-DIBROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.05 [mmHg], 0.0575 mm Hg @ 25 °C
Record name p-Dibromobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6509
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name P-DIBROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

PLATES, COLORLESS CRYSTALS

CAS No.

106-37-6
Record name 1,4-Dibromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Dibromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibromobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Dibromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DIBROMOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9991W3M5HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-DIBROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

87.3 °C
Record name P-DIBROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2734
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromobenzene
Reactant of Route 2
1,4-Dibromobenzene
Reactant of Route 3
1,4-Dibromobenzene
Reactant of Route 4
1,4-Dibromobenzene
Reactant of Route 5
1,4-Dibromobenzene
Reactant of Route 6
1,4-Dibromobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-dibromobenzene?

A1: The molecular formula of this compound is C6H4Br2, and its molecular weight is 235.90 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:

  • Proton Magnetic Resonance (1H NMR): Provides information about the hydrogen atoms and their arrangement in the molecule. [, ]
  • Infrared Spectroscopy (IR): Helps identify functional groups and analyze molecular vibrations. []
  • UV-Vis Spectroscopy: Reveals information about the electronic transitions within the molecule and its interaction with light. []

Q3: What is the melting point difference between this compound and its isomers, and what is the structural basis for this difference?

A3: this compound has a significantly higher melting point than its 1,2- and 1,3-isomers. This difference is attributed to the molecular symmetry and the presence of Br···Br halogen bonds in the 1,4-isomer. []

Q4: Is this compound soluble in common organic solvents?

A4: Yes, this compound exhibits good solubility in various organic solvents, including benzene, toluene, octan-1-ol, and acetonitrile. [, , ]

Q5: What is known about the thermal stability of this compound?

A5: this compound exhibits good thermal stability, with a melting point of 360.48 K (87.33 °C). [] Derivatives like phenyl-substituted poly-p-phenylenes synthesized from this compound demonstrate stability up to 600 °C. []

Q6: Can this compound be used as a starting material in polymerization reactions?

A6: Yes, this compound serves as a valuable monomer in various polymerization reactions, including:

  • Suzuki Coupling: Reacts with boronic acids to form poly(phenylene)s, poly(phenylenevinylene)s, and other conjugated polymers. [, , , , ]
  • Sonogashira-Hagihara Coupling: Reacts with terminal alkynes to produce poly(phenyleneethynylene)s with interesting optical properties. [, ]
  • Ullmann Coupling: Reacts with other aryl halides to form poly(phenylene)s and related polymers. [, ]

Q7: Have there been computational studies on this compound?

A7: Yes, computational chemistry plays a crucial role in understanding the behavior of this compound:

  • Theoretical AM1 Calculations: These calculations have been used to study the adsorption of benzene and this compound on silicon surfaces. []
  • Molecular Dynamics (MD) Simulations: MD simulations provided insights into the structure and organization of ionic liquid crystals containing this compound as a probe molecule. []
  • Density Functional Theory (DFT) Calculations: DFT calculations were employed to understand the covalent bonding mechanisms during the on-surface polymerization of this compound. []

Q8: How does the substitution pattern of dibromobenzenes affect their metabolism and distribution in rats?

A8: Studies in rats comparing this compound and 1,2-dibromobenzene revealed differences in metabolism and distribution:

  • This compound: Shows a tendency for long-term retention in the body, primarily metabolized to dibromophenols and dibromothiophenols. []
  • 1,2-Dibromobenzene: Exhibits a higher turnover rate, mainly excreted in urine as dibromophenols. []

Q9: What are the toxicological implications of this compound?

A9: Research highlights the potential toxicity of this compound:

  • Hepatotoxicity: Studies using humanized-liver mice suggest this compound and its metabolites can induce liver injury, as indicated by leaked human albumin mRNA in plasma. []
  • Genotoxicity: In vitro studies demonstrated that this compound could induce DNA binding and genetic mutations in yeast cells, particularly when activated by Phase II enzymes. []

Q10: What is known about the environmental fate of this compound?

A10: While specific data on the environmental degradation of this compound is limited in the provided research, its presence in groundwater has been reported. [] Further research is needed to fully assess its environmental impact and potential remediation strategies.

Q11: Can sunlight degrade 1,2,4-tribromobenzene and 1,2,3,5-tetrabromobenzene?

A11: Yes, research indicates that natural and artificial sunlight can effectively dehalogenate 1,2,4-tribromobenzene and 1,2,3,5-tetrabromobenzene in acetonitrile solutions, highlighting a potential pathway for environmental remediation. []

Q12: What analytical methods are used to study the pharmacokinetics of dibromobenzenes?

A12: Researchers employ radiotracer techniques using tritium (3H) labeling and Gas Chromatography-Mass Spectrometry (GC-MS) to track the absorption, distribution, metabolism, and excretion of dibromobenzenes in animal models. []

Q13: Are there any other notable applications of this compound in research?

A13: Beyond its use in polymer synthesis and toxicological studies, this compound has been employed in various research areas:

  • Crystal Engineering: Used as a building block in the design of hand-twisted helical crystals. []
  • Optically Detected Magnetic Resonance (ODMR): Utilized as a host matrix to study the triplet-state properties of guest molecules like indole. []
  • Photoelectron Diffraction: Used in experiments aimed at imaging molecular structure with femtosecond temporal and sub-Angstrom spatial resolution. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.